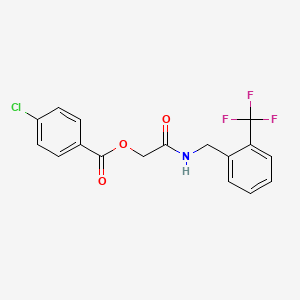

![molecular formula C16H11ClN6O2S B2422609 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903159-19-2](/img/structure/B2422609.png)

5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

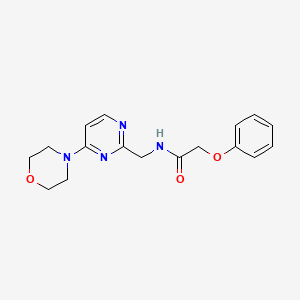

5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C16H11ClN6O2S and its molecular weight is 386.81. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridazine Compounds Synthesis

5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide belongs to the pyridazine compounds class, which has been explored for its synthesis and chemical properties. Kosáry (1992) detailed the preparation of triazolo-pyridazine derivatives through a synthesis process involving rearrangements and transformations into chloro derivatives, demonstrating the chemical versatility of this compound class (Kosáry, 1992).

Potential in Antidiabetic Drugs

Research by Bindu, Vijayalakshmi, and Manikandan (2019) highlights the synthesis of triazolo-pyridazine-6-yl-substituted piperazines for potential use as antidiabetic medications. Their study involved the evaluation of these compounds' Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, suggesting a possible application in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Theoretical Analysis

Sallam et al. (2021) conducted a comprehensive study involving synthesis, structure analysis, and theoretical calculations on triazole pyridazine derivatives. Their work provides valuable insights into the molecular structure and interaction energies of these compounds, which is crucial for understanding their potential applications in medicinal chemistry (Sallam et al., 2021).

Applications in Asthma Treatment

A study by Kuwahara et al. (1997) explored the synthesis of triazolo-pyridazine derivatives and their potential anti-asthmatic activities. They found that certain compounds in this class could inhibit platelet-activating factor-induced bronchoconstriction, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Mechanism of Action

Target of Action

It is known that similar 1,2,4-triazole derivatives have been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like breast cancer.

Mode of Action

It is known that the nitrogen atoms of 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in estrogen production.

Biochemical Pathways

Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may affect the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This could lead to a decrease in the levels of circulating estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells.

Result of Action

Based on the known actions of similar 1,2,4-triazole derivatives, it can be inferred that this compound may lead to a decrease in the levels of circulating estrogens . This could potentially inhibit the growth of estrogen-dependent cancer cells.

properties

IUPAC Name |

5-chloro-6-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN6O2S/c17-10-6-9(7-18-16(10)25)15(24)19-8-14-21-20-13-4-3-11(22-23(13)14)12-2-1-5-26-12/h1-7H,8H2,(H,18,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIGGBIMVJEQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CNC(=O)C(=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2422536.png)

![6-(2,5-Difluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2422540.png)

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)